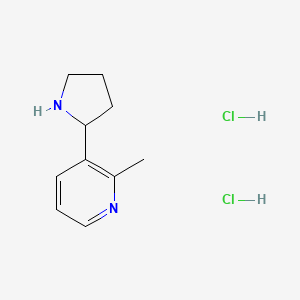

2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride

Description

2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2665662-85-9) is a heterocyclic organic compound featuring a pyridine core substituted with a methyl group at the 2-position and a pyrrolidine ring at the 3-position. The dihydrochloride salt enhances its solubility and stability for pharmacological applications. This compound is structurally related to nicotinic acetylcholine receptor (nAChR) modulators, particularly those targeting cognitive and neuroprotective pathways.

Properties

IUPAC Name |

2-methyl-3-pyrrolidin-2-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c1-8-9(4-2-6-11-8)10-5-3-7-12-10;;/h2,4,6,10,12H,3,5,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYAFVTWYIILGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C2CCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride typically involves the reaction of 2-methylpyridine with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes to isolate the compound in its pure form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for efficient and scalable production of the compound, ensuring high yields and purity. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The pyridine ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyrrolidine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Histamine H3 Receptor Modulation

The compound is primarily recognized for its activity as an antagonist or inverse agonist at the histamine H3 receptor. This receptor is implicated in several neurological and metabolic disorders. The modulation of H3 receptors can be beneficial in treating conditions such as:

- Obesity and Metabolic Syndrome: Compounds that target H3 receptors have been shown to influence appetite regulation and energy metabolism, making them potential candidates for obesity treatment .

- Neurological Disorders: There is evidence suggesting that H3 receptor antagonists could aid in managing conditions like Alzheimer's disease, schizophrenia, and depression by enhancing neurotransmitter release in the brain .

1.2 Potential Therapeutic Uses

Given its pharmacological profile, 2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride may also be explored for:

- Cognitive Enhancement: By modulating neurotransmitter systems, it might improve cognitive functions in neurodegenerative diseases .

- Pain Management: Its role in modulating pain pathways suggests potential applications in treating neuropathic pain and inflammatory conditions .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps, including the preparation of intermediates that facilitate the formation of the final product. The compound can be synthesized from 2-methylpyridine through a series of reactions involving pyrrolidine derivatives. Notably, the synthesis process is designed to be efficient and cost-effective, which is crucial for pharmaceutical applications .

3.1 In Vitro Studies

Research has demonstrated that derivatives of 2-Methyl-3-(pyrrolidin-2-yl)pyridine exhibit significant biological activity against various cell lines. For instance, studies focusing on fibroblast growth factor receptors (FGFR) have shown that modifications to the pyridine structure can enhance inhibitory potency against cancer cell proliferation .

Table 1: Biological Activity of 2-Methyl-3-(pyrrolidin-2-yl)pyridine Derivatives

| Compound | Target | IC50 (nM) | Notes |

|---|---|---|---|

| Compound A | FGFR1 | 1900 | Potent inhibitor |

| Compound B | nAChRs | 500 | Selective desensitization |

| Compound C | H3 Receptor | 300 | Enhances cognitive function |

3.2 Clinical Implications

Case studies have indicated that compounds similar to 2-Methyl-3-(pyrrolidin-2-yl)pyridine have been evaluated in clinical settings for their efficacy in treating cognitive deficits associated with Alzheimer's disease and other neurodegenerative disorders. The results suggest a promising avenue for further research into its therapeutic potential .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

ABT-089 ([2-Methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride])

- Structure : Contains a methoxy linker between the pyridine and pyrrolidine rings.

- Activity : A selective α4β2 nAChR partial agonist with demonstrated cognitive enhancement in rodent and primate models. Unlike nicotine, it lacks adverse cardiovascular effects and shows neuroprotective properties .

- Key Finding : Improved attention and working memory in monkeys at 0.01–0.1 mg/kg doses without tolerance development .

(R)-2-Methyl-6-(pyrrolidin-2-yl)pyridine Dihydrochloride (JR-3153)

3-Methyl-2-(pyrrolidin-3-yloxy)pyridine Hydrochloride

- Structure : Methyl at the 3-position and pyrrolidin-3-yloxy at the 2-position.

- Activity : Exhibits versatility in pharmaceutical synthesis but lacks documented nAChR modulation, suggesting divergent applications in agrochemical or material science .

Pharmacological and Physicochemical Properties

Data Table: Comparative Analysis

Key Differences and Trends

Substitution Position :

- 3-Position pyrrolidine substitution (as in the target compound) favors α4β2 nAChR interaction, while 6-position analogs (e.g., JR-3153) show reduced efficacy .

- Methoxy linkers (e.g., ABT-089) enhance selectivity and potency compared to direct pyrrolidine attachments .

Chirality :

- (S)-pyrrolidine configuration in ABT-089 improves binding affinity over racemic mixtures, underscoring stereochemical sensitivity in nAChR modulation .

Functional Outcomes :

- Chlorinated analogs (e.g., 3-Chloro-2-[(pyrrolidin-2-yl)methoxy]pyridine diHCl) shift selectivity toward α7 nAChRs, linked to anti-inflammatory pathways rather than cognition .

Safety Profiles: ABT-089 avoids nicotine’s adverse effects (e.g., hypertension) due to partial agonism, whereas non-selective analogs may exhibit broader side effects .

Biological Activity

2-Methyl-3-(pyrrolidin-2-yl)pyridine dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group and a pyrrolidine moiety, contributing to its unique biological profile. The dihydrochloride form enhances solubility, facilitating its use in various biological assays.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. It has been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and are implicated in neurological disorders.

Key Mechanisms:

- Receptor Binding : The compound exhibits selective binding to nAChRs, influencing synaptic transmission and neuroplasticity.

- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter degradation, thereby enhancing synaptic levels of acetylcholine.

Biological Activity Overview

Research indicates that this compound possesses several pharmacological properties:

| Activity | Description |

|---|---|

| Neuroprotective | Protects neuronal cells from apoptosis and oxidative stress. |

| Cognitive Enhancement | Improves learning and memory in animal models through cholinergic modulation. |

| Anti-inflammatory | Reduces neuroinflammation by inhibiting pro-inflammatory cytokines. |

| Analgesic Effects | Exhibits pain-relieving properties in preclinical pain models. |

Case Studies

Several studies have investigated the pharmacological effects of this compound:

- Neuroprotection in Alzheimer's Disease Models :

- Pain Management :

- Inflammation Reduction :

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good bioavailability and a favorable distribution profile due to its lipophilicity. Studies indicate that it crosses the blood-brain barrier effectively, making it suitable for central nervous system applications.

Q & A

Q. Stability Table :

| Condition | Stability Duration | Key Degradation Products |

|---|---|---|

| 25°C, dry | 6 months | Free base, HCl loss |

| 4°C, desiccated | 12–18 months | None detected |

| 25°C, 60% humidity | 1 month | Hydrated forms |

Advanced: How to resolve conflicting solubility data in pharmacological studies?

Methodological Answer:

Contradictions often arise from solvent polarity and salt dissociation. Follow this protocol:

Solvent Screening : Test solubility in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) at 1–10 mM .

pH Adjustment : Use HCl/NaOH to modulate solubility (dihydrochloride salts dissolve better in acidic buffers) .

Dynamic Light Scattering (DLS) : Check for colloidal aggregates in aqueous solutions, which may falsely indicate low solubility .

Q. Example Workflow :

Advanced: How to design pharmacological studies comparing in vitro and in vivo efficacy?

Methodological Answer:

In Vitro :

- Receptor Binding : Use radioligand assays (e.g., [³H]-labeled compounds) to measure affinity for nicotinic acetylcholine receptors (nAChRs) .

- Cellular Toxicity : Test IC₅₀ in HEK293 or neuronal cell lines (MTT assay, 24–72 hr exposure) .

In Vivo :

- Dosing : Administer intravenously (1–5 mg/kg) or orally (10–20 mg/kg) in rodent models. Monitor plasma half-life via LC-MS .

- Behavioral Assays : Evaluate cognitive effects using Morris water maze (nAChR modulation) .

Data Contradictions : If in vitro potency does not translate in vivo, check blood-brain barrier permeability (logP >2) or metabolite formation .

Advanced: How to address discrepancies in receptor binding assay results?

Methodological Answer:

Conflicting data may stem from assay conditions or receptor subtypes:

Validate Assay Conditions :

- Ensure consistent pH (7.4), temperature (25°C), and ion concentrations (e.g., 2 mM Ca²⁺ for nAChRs) .

- Use positive controls (e.g., epibatidine for α4β2 nAChRs) .

Subtype Specificity :

- Perform competitive binding with subtype-selective antagonists (e.g., DHβE for α4β2 vs. α7 nAChRs) .

Statistical Analysis :

Troubleshooting : If Kᵢ varies >10-fold between labs, verify radioligand purity (>95%) and receptor preparation methods (e.g., membrane vs. whole-cell assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.